molecular formula C8H9IN2O3 B14207491 Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate CAS No. 825633-95-2

Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate

Cat. No.: B14207491
CAS No.: 825633-95-2
M. Wt: 308.07 g/mol
InChI Key: YTTLHVWPUSUXCT-UHFFFAOYSA-N
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Description

Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is a chemical compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate typically involves the iodination of a pyridazinone precursor followed by esterification. The reaction conditions may include the use of iodine and a suitable oxidizing agent for iodination, and an alcohol (methanol) in the presence of an acid catalyst for esterification.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the iodinated group.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while substitution reactions may introduce different functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-6-oxopyridazin-1(6H)-yl)propanoate
  • Methyl 3-(4-bromo-6-oxopyridazin-1(6H)-yl)propanoate

Uniqueness

Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its chloro and bromo analogs.

Properties

CAS No.

825633-95-2

Molecular Formula

C8H9IN2O3

Molecular Weight

308.07 g/mol

IUPAC Name

methyl 3-(4-iodo-6-oxopyridazin-1-yl)propanoate

InChI

InChI=1S/C8H9IN2O3/c1-14-8(13)2-3-11-7(12)4-6(9)5-10-11/h4-5H,2-3H2,1H3

InChI Key

YTTLHVWPUSUXCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=O)C=C(C=N1)I

Origin of Product

United States

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